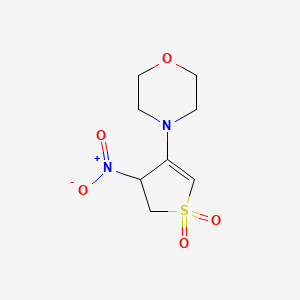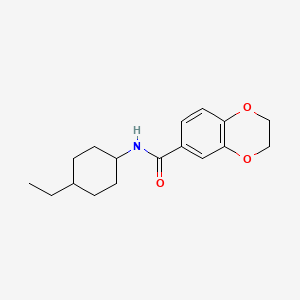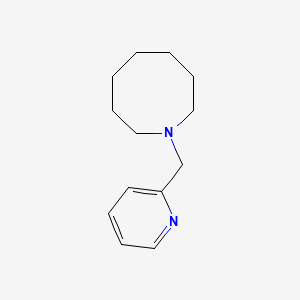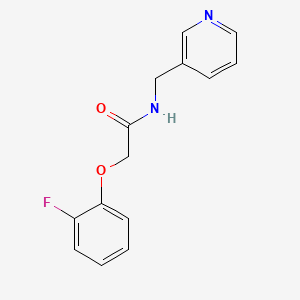
4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine, also known as NTM, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. NTM is a derivative of thiomorpholine and has a nitro group attached to the thienyl ring. In
Mécanisme D'action
The mechanism of action of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine is not fully understood. However, studies have suggested that 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes involved in these processes. 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine has been shown to have a range of biochemical and physiological effects. Studies have shown that 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine can induce oxidative stress in cancer cells, leading to their death. 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine in lab experiments is its potent anti-cancer and anti-inflammatory properties. However, the complex synthesis method of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine can be a limitation for its use in lab experiments. Additionally, the mechanism of action of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine. One area of research is the development of more efficient and cost-effective synthesis methods for 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine. Another area of research is the exploration of the potential use of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine in combination with other anti-cancer or anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine and its potential applications in various fields.
Conclusion:
In conclusion, 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine is a heterocyclic compound that has been extensively studied for its potential applications in cancer research and as an anti-inflammatory agent. 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine has potent anti-cancer and anti-inflammatory properties and has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases. While the complex synthesis method of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine can be a limitation for its use in lab experiments, there are several future directions for the study of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine, including the development of more efficient synthesis methods and the exploration of its potential use in combination with other agents.
Méthodes De Synthèse
The synthesis of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine involves the reaction of thiomorpholine with 4-chloro-1,1-dioxido-4,5-dihydro-3-thiophenecarboxylic acid followed by nitration. The product obtained is then treated with morpholine to obtain 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine. The synthesis method of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine has been extensively studied for its potential applications in various fields. One of the most promising applications of 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine is in the field of cancer research. Studies have shown that 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine has potent anti-cancer properties and can inhibit the growth of cancer cells. 4-(4-nitro-1,1-dioxido-4,5-dihydro-3-thienyl)morpholine has also been studied for its potential use as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of inflammatory diseases.
Propriétés
IUPAC Name |
4-morpholin-4-yl-3-nitro-2,3-dihydrothiophene 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O5S/c11-10(12)8-6-16(13,14)5-7(8)9-1-3-15-4-2-9/h5,8H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEOBSWLTLRDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CS(=O)(=O)CC2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5321802 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5234491.png)

![N-(2-methoxyphenyl)-N'-{3-[({[(2-methoxyphenyl)amino]carbonyl}amino)methyl]-3,5,5-trimethylcyclohexyl}urea](/img/structure/B5234503.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B5234511.png)
![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5234515.png)
amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5234516.png)

![ethyl (5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5234532.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5234534.png)

![4-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5234549.png)
![N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5234560.png)
![1-chloro-4-(2-chlorophenyl)-2-[(2-nitrophenyl)thio]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5234564.png)